N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing benzothiazole structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 1,3-benzothiazole-2-amine with aromatic acids in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or interfere with DNA replication in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides
- N’- (1,3-benzothiazol-2-yl)-4-substituted benzamides .
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzothiazole and phenoxyacetamide moieties contributes to its versatility in various applications .
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-15-5-4-6-18(13-15)26-14-21(25)23-17-11-9-16(10-12-17)22-24-19-7-2-3-8-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
ZNNVPWVBEBUXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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